molecular formula C14H15N3OS B7847779 MFCD16481549

MFCD16481549

Cat. No.: B7847779
M. Wt: 273.36 g/mol
InChI Key: ADTHWMGWQCNOLZ-UHFFFAOYSA-N
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Description

This compound is notable for its unique structure, which includes a thiazole ring fused to an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-amino-1,3-thiazol-4-yl)-1,3,3-trimethylindol-2-one typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable amine with a thioamide under acidic conditions.

    Indole Formation: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.

    Coupling Reaction: The final step involves coupling the thiazole and indole rings under basic conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group on the thiazole ring.

    Reduction: Reduction reactions can target the carbonyl group on the indole moiety.

    Substitution: The compound can participate in substitution reactions, especially at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of N-oxides or sulfoxides.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Potential use as a probe in biochemical assays due to its unique structural features.

Medicine:

  • Investigated for its potential as an antimicrobial agent.
  • Studied for its anti-inflammatory properties.

Industry:

  • Utilized in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-(2-amino-1,3-thiazol-4-yl)-1,3,3-trimethylindol-2-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The indole moiety can intercalate into DNA, affecting gene expression. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory actions.

Comparison with Similar Compounds

  • 5-(2-amino-1,3-thiazol-4-yl)-1,3-dimethylindol-2-one
  • 5-(2-amino-1,3-thiazol-4-yl)-1,3,3-trimethylindol-3-one

Comparison:

  • 5-(2-amino-1,3-thiazol-4-yl)-1,3-dimethylindol-2-one: Lacks one methyl group compared to MFCD16481549, which may affect its steric and electronic properties.
  • 5-(2-amino-1,3-thiazol-4-yl)-1,3,3-trimethylindol-3-one: The position of the carbonyl group is different, which can influence its reactivity and interaction with biological targets.

Uniqueness: this compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

5-(2-amino-1,3-thiazol-4-yl)-1,3,3-trimethylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c1-14(2)9-6-8(10-7-19-13(15)16-10)4-5-11(9)17(3)12(14)18/h4-7H,1-3H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTHWMGWQCNOLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)C3=CSC(=N3)N)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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